molecular formula C12H10N4O B8700895 1H-Pyrazole-4-carboxamide, 5-cyano-N-methyl-1-phenyl- CAS No. 98477-03-3

1H-Pyrazole-4-carboxamide, 5-cyano-N-methyl-1-phenyl-

Cat. No. B8700895
CAS RN: 98477-03-3
M. Wt: 226.23 g/mol
InChI Key: HHQRKCHGUBYEGN-UHFFFAOYSA-N
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Patent
US04587348

Procedure details

A 250 ml round bottom flask fitted with a mechanical stirrer was charged with 25.4 g (0.1 mol) of 96.17% pure 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester, 9.8 g (0.2 mol) of sodium cyanide and 100 ml of DMF. The reaction mixture was stirred at room temperature, and then heated to approximately 100° C. and stirred for 6 hours. The reaction mixture was cooled to room temperature and stirred for approximately 12 hours. A solution of 40% aqueous methylamine (27.13 g, 0.35 mol) was added dropwise to the reaction mixture. The reaction mixture was stirred for approximately 22 hours and 100 ml of water was added. The precipitated solid was collected by filtration and vacuum dried to afford 18.84 g of 5-cyano-1-phenyl-N-methyl-1H-pyrazole-4-carboxamide. HPLC indicated 99.35% pure product and the corrected yield of the product was 86.1%.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
27.13 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[CH:4][C:3]=1[C:13]([O:15]CC)=O.[C-:18]#[N:19].[Na+].C[N:22]([CH:24]=O)C.CN>O>[C:18]([C:2]1[N:6]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:5]=[CH:4][C:3]=1[C:13]([NH:22][CH3:24])=[O:15])#[N:19] |f:1.2|

Inputs

Step One
Name
Quantity
25.4 g
Type
reactant
Smiles
ClC1=C(C=NN1C1=CC=CC=C1)C(=O)OCC
Name
Quantity
9.8 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
27.13 g
Type
reactant
Smiles
CN
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 ml round bottom flask fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heated to approximately 100° C.
STIRRING
Type
STIRRING
Details
stirred for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for approximately 12 hours
Duration
12 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for approximately 22 hours
Duration
22 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=NN1C1=CC=CC=C1)C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 18.84 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.